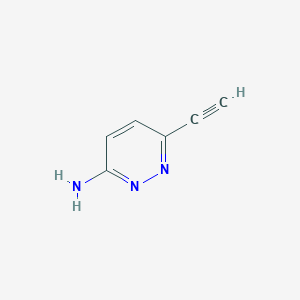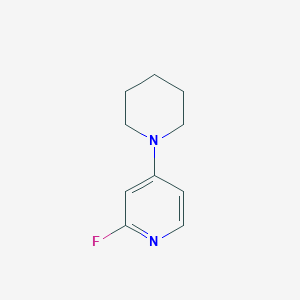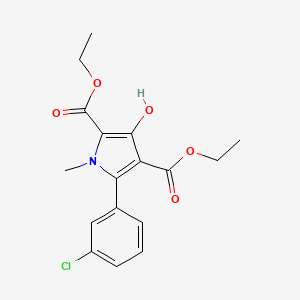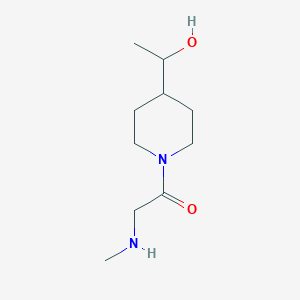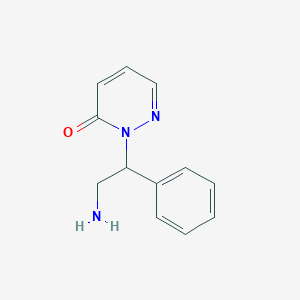
2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one
Übersicht
Beschreibung
2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one (also known as APD) is a synthetic organic compound that has been used in a variety of scientific and medical applications. It has been studied for its potential to act as an anti-inflammatory and anti-cancer agent, as well as for its ability to modulate the activity of certain enzymes. APD has also been used as a building block in the synthesis of other compounds, such as peptides and proteins.
Wissenschaftliche Forschungsanwendungen
Formation and Identification of Intermediates in Cooked Food : Zöchling and Murkovic (2002) explored the formation of heterocyclic aromatic amines like PhIP in cooked food. They identified phenylacetaldehyde and 2-phenylethylamine, degradation products of phenylalanine, as key intermediates reacting with creatinine to form PhIP, which is structurally similar to "2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one" (Zöchling & Murkovic, 2002).
Synthesis and Biological Activities of Pyrazole Derivatives : Bondavalli et al. (1990) studied the synthesis of compounds including 1-(2-amino-2-phenylethyl)-3,5-diphenyl-1H-pyrazoles, which showed significant sedative effects and platelet antiaggregating activity in vitro (Bondavalli et al., 1990).
Optically Active Derivatives in Enantioselective Reactions : Iuliano, Pini, and Salvadori (1995) synthesized optically active N-1-phenylethyl derivatives of (1R)-2-amino-1-phenylethanol and utilized them as chiral catalysts in the enantioselective addition of diethylzinc to arylaldehydes, highlighting their potential in asymmetric synthesis (Iuliano, Pini, & Salvadori, 1995).
Corrosion Inhibition Studies : Srivastava et al. (2017) synthesized amino acids based corrosion inhibitors, including a compound structurally related to "this compound". Their study emphasized the corrosion inhibition performance of these compounds on mild steel, demonstrating significant efficiency (Srivastava et al., 2017).
Annulation Reactions in Medicinal Chemistry : Yuan et al. (2020) developed a [4+2] annulation reaction, providing access to 4,5-dihydropyridazin-3(2H)-one derivatives, which are promising in medicinal applications due to their potential biological activities (Yuan et al., 2020).
Wirkmechanismus
Target of Action
Related compounds have been found to target rac-beta serine/threonine-protein kinase and glycogen synthase kinase-3 beta .
Mode of Action
Related compounds have been characterized as indirect sympathomimetics that act by inducing norepinephrine release and thereby activating adrenergic receptors .
Biochemical Pathways
Pharmacokinetics
Related compounds have been found to have varied pharmacokinetic properties .
Result of Action
Related compounds have been found to have diverse effects at the molecular and cellular level.
Action Environment
Related compounds have been found to be influenced by various environmental factors.
Biochemische Analyse
Biochemical Properties
2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine-protein kinases, which are crucial in regulating cell signaling pathways. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the phosphorylation status of key signaling proteins, thereby altering cell proliferation, differentiation, and apoptosis . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. This compound can inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency . Furthermore, it can alter gene expression by interacting with DNA-binding proteins and influencing transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound in vitro or in vivo can result in sustained changes in cellular processes, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell signaling and improved metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of key metabolites . Additionally, it may affect the synthesis and degradation of other biomolecules, thereby modulating overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its biological activity, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can affect its activity and function, as it needs to be in proximity to its target biomolecules to exert its effects.
Eigenschaften
IUPAC Name |
2-(2-amino-1-phenylethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-9-11(10-5-2-1-3-6-10)15-12(16)7-4-8-14-15/h1-8,11H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIRJIMJHOLYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)N2C(=O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[2-methyl-6-(1-piperidyl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1489994.png)

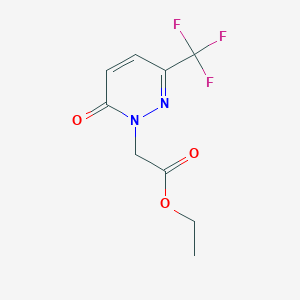
![1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B1489998.png)
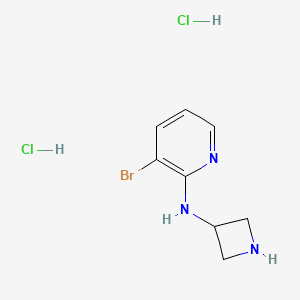
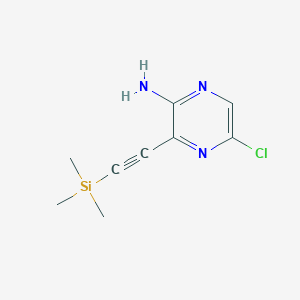
![[4-[3-(Dihydroxyamino)-4-oxocyclohexa-2,5-dien-1-ylidene]-3-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)-5-oxopyrrol-2-yl]-hydroxyazanium](/img/structure/B1490006.png)

